

# Spectroscopic Profile of Diisodecyl Adipate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diisodecyl adipate*

Cat. No.: *B167166*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Diisodecyl adipate** (DIDA), a widely used plasticizer. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **Diisodecyl adipate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.06	t	4H	-O-CH <sub>2</sub> -
~2.28	t	4H	-CO-CH <sub>2</sub> -
~1.62	m	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
~1.50	m	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~1.27	m	~24H	-(CH <sub>2</sub> ) <sub>6</sub> -
~0.87	d	12H	-CH(CH <sub>3</sub> ) <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.7	C=O
~65.2	-O-CH <sub>2</sub> -
~38.8	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~34.3	-CO-CH <sub>2</sub> -
~29.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~29.3	Interior -(CH <sub>2</sub> )-
~27.9	-CH(CH <sub>3</sub> ) <sub>2</sub>
~24.8	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
~22.7	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument frequency used.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2957 - 2858	C-H stretch (alkane)
~1738	C=O stretch (ester)
~1465	C-H bend (alkane)
~1170	C-O stretch (ester)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
287	99.99	[M - C <sub>10</sub> H <sub>21</sub> O] <sup>+</sup>
129	94.20	[C <sub>8</sub> H <sub>17</sub> O] <sup>+</sup>
269	86.90	[M - C <sub>10</sub> H <sub>21</sub> O - H <sub>2</sub> O] <sup>+</sup>
56	74.80	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
54	50.50	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A solution of **Diisodecyl adipate** is prepared by dissolving approximately 20-30 mg of the neat liquid in a suitable deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

- <sup>1</sup>H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a neat liquid sample like **Diisodecyl adipate**, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

**Instrumentation and Data Acquisition:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

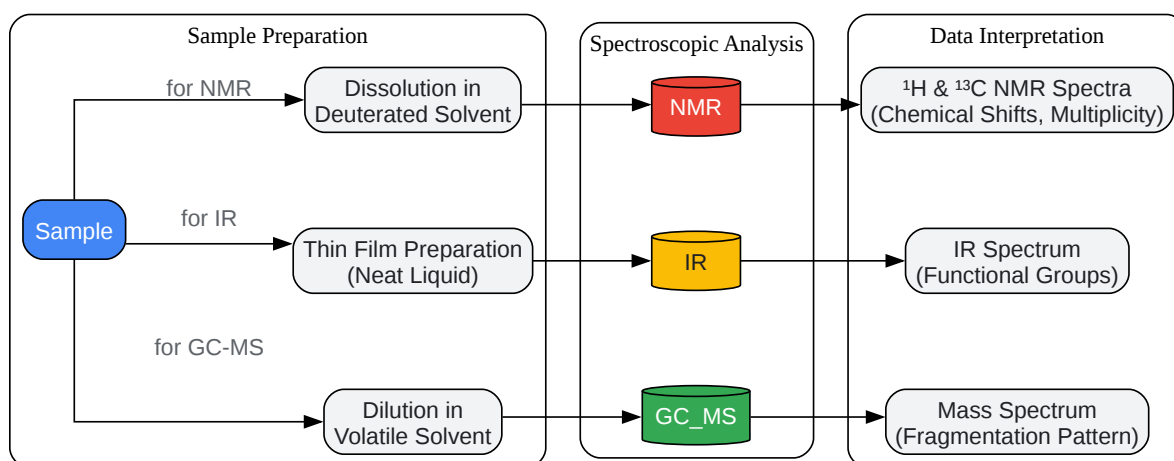
**Sample Preparation and Introduction:** The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A dilute solution of **Diisodecyl adipate** in a volatile organic solvent, such as hexane or ethyl acetate, is prepared. A small volume (typically 1  $\mu\text{L}$ ) of this solution is injected into the GC.

**Instrumentation and Data Acquisition:**

- **Gas Chromatography (GC):** The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to ensure good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.
- **Mass Spectrometry (MS):** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance, generating the mass spectrum.[\[1\]](#)

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **Diisodecyl adipate**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of **Diisodecyl adipate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diisodecyl Adipate | C<sub>26</sub>H<sub>50</sub>O<sub>4</sub> | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Diisodecyl Adipate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167166#spectroscopic-data-of-diisodecyl-adipate-nmr-ir-mass-spec>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)